2-Phenylbenzo[d]oxazole-5-carbaldehyde
Description
Significance of the Benzoxazole (B165842) Scaffold in Organic Chemistry
The benzoxazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in organic and medicinal chemistry. nih.govnih.gov This structural motif is present in a wide array of naturally occurring and synthetically produced compounds that exhibit a broad spectrum of biological activities. nih.govwisdomlib.org The rigid, planar nature of the benzoxazole core, combined with its ability to participate in various non-covalent interactions, makes it an effective pharmacophore for designing molecules that can bind to diverse biological targets. nih.govresearchgate.net
Benzoxazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. wisdomlib.orgresearchgate.net The versatility of the benzoxazole ring system allows for chemical modifications at several positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their biological function. nih.govdergipark.org.tr This adaptability has made the benzoxazole scaffold a cornerstone in the development of new therapeutic agents and functional materials. researchgate.netresearchgate.net
Overview of the Research Landscape for 2-Phenylbenzo[d]oxazole-5-carbaldehyde
This compound is a specific derivative of the benzoxazole family that has emerged as a key intermediate in organic synthesis. Its molecular structure features the core benzoxazole system, a phenyl group at the 2-position, and a reactive carbaldehyde (aldehyde) group at the 5-position. aaronchem.comlookchem.com The presence of the aldehyde group, in particular, makes this compound a valuable precursor for the synthesis of a wide range of other complex molecules through various chemical transformations.
Recent research has explored the use of 2-phenylbenzoxazole (B188899) derivatives in several areas. For instance, studies have investigated compounds with the 2-phenylbenzoxazole scaffold as potential agents for skin-lightening by inhibiting melanin (B1238610) biosynthesis and tyrosinase activity. nih.govmdpi.com Other research has focused on the synthesis and antimicrobial properties of various 2-substituted benzoxazole derivatives. nih.govresearchgate.net The synthesis of 2-phenylbenzoxazole derivatives can be achieved through methods such as the condensation of a 2-aminophenol (B121084) with a benzaldehyde (B42025) derivative. nih.govevitachem.com
The table below provides a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 67563-39-7 |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 2-phenyl-1,3-benzoxazole-5-carbaldehyde |
This data is compiled from multiple chemical database sources. aaronchem.comlookchem.comevitachem.com
Structural Basis for Reactivity and Research Interest
The research interest in this compound is largely due to its distinct structural features that dictate its chemical reactivity. The molecule can be deconstructed into three key components: the benzoxazole core, the 2-phenyl substituent, and the 5-carbaldehyde group.
Oxidation to form a carboxylic acid (2-phenylbenzo[d]oxazole-6-carboxylic acid). sigmaaldrich.com
Reduction to form an alcohol.
Nucleophilic addition reactions , where a nucleophile attacks the electrophilic carbonyl carbon.
Condensation reactions , such as the formation of Schiff bases with primary amines.
This reactivity makes this compound a versatile starting material for creating libraries of new compounds with potentially interesting biological or material properties. evitachem.com By modifying the aldehyde group, researchers can systematically alter the structure of the molecule and investigate how these changes affect its function. For example, derivatives of 2-phenylbenzoxazole have been synthesized and studied for their potential as tyrosinase inhibitors, with the substitutions on the phenyl ring and modifications to the benzoxazole core playing a crucial role in their activity. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)15-14(17-13)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXJJTCCXPALNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Phenylbenzo D Oxazole 5 Carbaldehyde
Established Synthetic Pathways to the Benzoxazole (B165842) Core
The formation of the 2-phenylbenzoxazole (B188899) scaffold is a well-documented process in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods typically begin with an o-aminophenol precursor.
Condensation Reactions Involving o-Aminophenols and Carboxylic Acid Derivatives
One of the most fundamental and widely used methods for constructing the 2-substituted benzoxazole core is the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acyl chlorides or esters. wikipedia.orgijpcbs.com In the context of synthesizing the target molecule, this would involve the reaction of an appropriately substituted o-aminophenol with benzoic acid or one of its activated forms.
The reaction is typically promoted by dehydrating agents or catalysts under thermal conditions. Polyphosphoric acid (PPA) is a common medium for this condensation, acting as both a catalyst and a solvent, driving the reaction towards the cyclized product by removing water. organic-chemistry.org
A plausible and direct route to 2-Phenylbenzo[d]oxazole-5-carbaldehyde involves the condensation of 4-Amino-3-hydroxybenzaldehyde with benzoic acid. This strategy incorporates the required carbaldehyde functionality from the start of the synthesis.
Table 1: Examples of Catalysts/Reagents for Condensation of o-Aminophenols and Carboxylic Acids
| Catalyst/Reagent | Reaction Conditions | Reference |
| Polyphosphoric Acid (PPA) | Heating (e.g., 150-250°C) | organic-chemistry.org |
| p-Toluenesulfonic acid (p-TsOH) | Microwave irradiation | ijpcbs.com |
| Propylphosphonic anhydride | Microwave irradiation | ijpcbs.com |
| Lawesson's Reagent | Solvent-free, microwave-assisted | wikipedia.org |
Cyclodehydration and Cyclocondensation Routes
An alternative and highly efficient pathway involves the condensation of an o-aminophenol with an aldehyde, in this case, benzaldehyde (B42025), to form a Schiff base (imine) intermediate. lscollege.ac.in This intermediate then undergoes oxidative cyclization to yield the 2-phenylbenzoxazole ring. mdpi.comnih.gov Various oxidizing agents and catalysts can be employed to facilitate this transformation. This two-step, one-pot approach is popular due to its operational simplicity. mdpi.comnih.gov
The proposed mechanism for this route begins with the catalyst activating the aldehyde's carbonyl group, which then reacts with the amino group of the o-aminophenol. lscollege.ac.in Dehydration leads to the Schiff base, which subsequently undergoes intramolecular cyclization via attack of the hydroxyl group on the imine carbon. lscollege.ac.innrochemistry.com The final step is an oxidation/aromatization of the resulting dihydro-benzoxazole intermediate to furnish the stable benzoxazole ring. lscollege.ac.innrochemistry.com
Approaches for Introducing the Carbaldehyde Functionality
When the synthetic strategy involves forming the 2-phenylbenzoxazole core first, a subsequent step is required to introduce the carbaldehyde group at the 5-position of the heterocyclic ring.
Formylation Reactions on Substituted Benzoxazoles
Formylation reactions are a class of electrophilic aromatic substitution used to install an aldehyde group onto an aromatic ring. For a substrate like 2-phenylbenzoxazole, the benzoxazole ring system is sufficiently electron-rich to undergo such reactions. organic-chemistry.orgwikipedia.org Several classical formylation methods could potentially be applied.
The Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.orgwikipedia.org The resulting electrophilic chloroiminium ion reacts with the electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org This is a powerful tool for the formylation of many heterocyclic compounds. ijpcbs.com
The Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, often with glycerol (B35011) or acetic acid as the solvent. wikipedia.orgchem-station.com It is particularly effective for highly activated aromatic compounds like phenols but can be applied to other electron-rich systems. wikipedia.org
The Reimer-Tiemann Reaction: This reaction is most famously used for the ortho-formylation of phenols, employing chloroform (B151607) in a basic aqueous solution. wikipedia.orgnrochemistry.comsynarchive.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.orgnrochemistry.com While typically applied to phenols, its applicability to other activated aromatic rings makes it a potential, though perhaps less common, method for formylating a benzoxazole substrate.
Table 2: Comparison of Potential Formylation Reactions
| Reaction Name | Reagents | Typical Substrates | Key Features |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics & heterocycles | Mild, efficient, and widely applicable to heterocycles. ijpcbs.comorganic-chemistry.org |
| Duff Reaction | Hexamine, Acid (e.g., Acetic) | Phenols, highly activated aromatics | Generally requires strongly electron-donating groups. wikipedia.org |
| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Phenols | Primarily for ortho-formylation of phenols; uses a carbene intermediate. wikipedia.orgnrochemistry.com |
Oxidation of Precursor Alcohols
A reliable and common strategy for introducing an aldehyde is through the oxidation of a primary alcohol. In this approach, the precursor (2-phenylbenzo[d]oxazol-5-yl)methanol would be synthesized first. This precursor could be prepared, for example, by the reduction of the corresponding carboxylic acid (2-phenylbenzo[d]oxazole-5-carboxylic acid ) or its ester derivative.
Once the alcohol precursor is obtained, it can be oxidized to the target aldehyde using a variety of standard oxidizing agents. Care must be taken to select a mild reagent that avoids over-oxidation to the carboxylic acid.
Common reagents for this transformation include:
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Manganese dioxide (MnO₂), which is particularly effective for benzylic and allylic alcohols.
One study noted that treating aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in the presence of oxygen resulted in oxidation to the corresponding ketone, suggesting that oxidative transformations on similar heterocyclic methanols are well-established. researchgate.net
Advanced and Sustainable Synthetic Innovations
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for benzoxazole synthesis. These innovations often lead to higher yields, shorter reaction times, and easier work-up procedures. mdpi.com
Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts is a significant advancement. Examples include copper or cobalt nanoparticles, which can be easily separated from the reaction mixture by simple filtration and reused. synarchive.comresearchgate.net Other studies have employed catalysts like fly ash, a waste by-product, which acts as a solid acid catalyst to promote condensation and dehydration. nrochemistry.com
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound energy can dramatically reduce reaction times compared to conventional heating methods. ijpcbs.commdpi.com For instance, the cyclocondensation of Schiff bases to form benzoxazoles can be shortened from hours to minutes. nih.gov
Solvent-Free and Alternative Solvent Conditions: Conducting reactions under solvent-free conditions, often facilitated by mechanochemical mixing (ball milling) or the use of deep eutectic solvents (DES), minimizes the use of hazardous organic solvents. mdpi.comnih.gov These methods are not only greener but can also lead to improved yields and selectivity. mdpi.com
Table 3: Overview of Sustainable Synthetic Methods for Benzoxazole Formation
| Method | Catalyst/Medium | Advantages | Reference |
| Microwave-Assisted | ZnO nanoparticles, DES | Significant reduction in reaction time | mdpi.comnih.gov |
| Ultrasound-Assisted | ZnO nanoparticles | Reduced reaction time, high yields | mdpi.com |
| Mechanochemical | ZnO nanoparticles | Solvent-free, rapid reaction | mdpi.com |
| Heterogeneous Catalysis | Ag@Fe₂O₃ core-shell nanoparticles | Magnetically recoverable, room temperature reaction | wikipedia.org |
| Green Catalysis | Fly Ash | Use of a waste by-product, good yields | nrochemistry.com |
Catalyst-Mediated Synthetic Routes
The creation of this compound is frequently achieved through catalytic reactions that ensure high yields and precision. A common strategy involves the condensation of a 2-aminophenol (B121084) derivative with a benzaldehyde derivative, a reaction that can be promoted by various catalysts.
One catalytic approach involves the oxidative cyclization of a Schiff base, formed from the initial reaction between an o-aminophenol and an aldehyde. Catalysts like zinc triflate (Zn(OTf)₂) have been shown to be effective for this transformation, typically conducted in a solvent like ethanol (B145695) at reflux temperature. tandfonline.com Similarly, copper acetate (B1210297) monohydrate can catalyze the oxidative coupling of aldehydes with o-aminophenol. benthamdirect.com Nanocatalysts, such as magnetically separable Ag@Fe₂O₃ core-shell nanoparticles, have also been employed, offering an environmentally friendly pathway with high yields at room temperature. ckthakurcollege.net
Another significant route is the reaction of o-aminophenols with benzoic acids or their derivatives, such as acyl chlorides. rsc.orgwjpsonline.com Copper-based catalysts are particularly prevalent in these syntheses. For example, copper nanoparticles have been used to catalyze the one-pot reaction between o-bromoanilines and acyl chlorides under microwave irradiation. wjpsonline.com Heterogeneous catalysts like copper fluorapatite (B74983) are effective for the intramolecular cyclization of ortho-haloanilides. researchgate.net
The formyl group can be introduced at a later stage. For instance, a pre-formed 2-phenylbenzoxazole ring can be functionalized. While direct formylation can be challenging, alternative methods include the oxidation of a 5-methyl or 5-hydroxymethyl precursor on the benzoxazole ring. mdpi.com
Interactive Data Table: Comparison of Catalytic Systems for Benzoxazole Synthesis
| Catalyst System | Starting Materials | Key Advantages | Reference |
|---|---|---|---|
| Zinc Triflate (Zn(OTf)₂) | 2-Aminophenol, Aldehyde | Simple procedure, good yields | tandfonline.com |
| Copper Acetate Monohydrate | o-Aminophenol, Aldehyde | Inexpensive, readily available catalyst | benthamdirect.com |
| Ag@Fe₂O₃ Nanoparticles | 2-Aminophenol, Aldehyde | Magnetically recoverable, room temperature reaction, high yield | ckthakurcollege.net |
| Copper Nanoparticles | o-Bromoaniline, Acyl Chloride | Rapid reaction via microwave, one-pot synthesis | wjpsonline.com |
| Copper Fluorapatite | ortho-Haloanilide | Heterogeneous, versatile for iodo-, bromo-, and chloroanilides | researchgate.net |
| Samarium Triflate | o-Aminophenol, Aldehyde | Reusable catalyst, mild aqueous conditions | organic-chemistry.org |
Green Chemistry Principles in Synthesis Design
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazole derivatives to minimize environmental impact. This involves using safer solvents, developing reusable catalysts, and designing energy-efficient, atom-economical reactions.
A key aspect of green synthesis is the replacement of hazardous organic solvents with more benign alternatives. Water has been successfully used as a medium for benzoxazole synthesis, for instance, in the samarium triflate-catalyzed condensation of o-aminophenols and aldehydes. organic-chemistry.org Polyethylene glycol (PEG 400) has also been identified as an effective and environmentally friendly solvent. researchgate.netresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further reducing waste. bohrium.comacs.org
The development of reusable heterogeneous catalysts is another cornerstone of green benzoxazole synthesis. Catalysts like fly ash, a waste by-product, have been repurposed for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov Magnetically separable nanocatalysts, such as Ag@Fe₂O₃ and Fe₃O₄-supported imidazolium (B1220033) chlorozincate(II), allow for easy recovery and reuse with minimal loss of activity. ckthakurcollege.netbohrium.com Brønsted acidic ionic liquid gels also serve as efficient and recyclable heterogeneous catalysts. acs.org
One-pot synthesis, which combines multiple reaction steps into a single procedure without isolating intermediates, enhances efficiency and reduces solvent and energy usage. rsc.orgrsc.org Metal-free cascade reactions have been developed that proceed from simple phenols to benzoxazoles, generating only water as a by-product, which is a highly atom-economical approach. rsc.orgrsc.orgresearchgate.net
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, presents a powerful alternative to traditional batch processing for producing 2-phenylbenzo[d]oxazole and its derivatives. This methodology offers enhanced safety, scalability, and control over reaction parameters. cam.ac.uknih.gov
In a continuous flow system, reagents are pumped through reactors where they mix and react. The small dimensions of these reactors, often microreactors, allow for superior heat and mass transfer. This enables precise control over temperature and pressure, which can lead to higher yields, improved purity, and shorter reaction times compared to batch methods. cam.ac.ukrsc.org
One reported flow process for synthesizing functionalized benzoxazoles involves the transformation of 3-halo-N-acyl anilines. cam.ac.ukacs.org The process includes base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. This intermediate is immediately quenched in-line with an electrophile to produce the final substituted benzoxazole. cam.ac.ukacs.org The ability of flow chemistry to handle unstable intermediates by minimizing their residence time is a key advantage, preventing the formation of byproducts that can occur in large-scale batch reactions. cam.ac.uknih.gov This technique has been used to introduce various functionalities, including aldehydes, onto the benzoxazole core. acs.org
Furthermore, manganese-based heterogeneous catalysts have been used in continuous flow systems for the waste-minimized synthesis of 2-arylbenzoxazoles, using oxygen as a clean oxidant and an environmentally safe solvent. rsc.org
Mechanistic Investigations of Synthetic Transformations
Reaction Mechanism Elucidation for Benzoxazole Formation
The formation of the 2-phenylbenzo[d]oxazole core typically occurs through the condensation and subsequent cyclization of a 2-aminophenol with a benzoic acid derivative (like an acid, aldehyde, or acyl chloride). The mechanism is a well-established cascade of reactions.
The process generally begins with the formation of a Schiff base or an amide intermediate. When an aldehyde is used, the amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form a phenolic Schiff base (an imine). tandfonline.com In the presence of an acid catalyst, the carbonyl oxygen is protonated, activating the aldehyde for nucleophilic attack. acs.org
The crucial step is the intramolecular cyclization. The phenolic hydroxyl group attacks the imine carbon, leading to a cyclized intermediate. acs.org This intermediate then undergoes aromatization, often through oxidation, to yield the stable benzoxazole ring. Air is often a sufficient oxidant for this final step. acs.org
When an acyl chloride or carboxylic acid is the starting material, the initial step is the formation of an N-(2-hydroxyphenyl)benzamide intermediate. wjpsonline.comresearchgate.net This amide then undergoes an acid-catalyzed intramolecular cyclodehydration. The phenolic oxygen attacks the amide carbonyl, and subsequent elimination of water yields the benzoxazole ring.
Lewis acids, such as BF₃·Et₂O, can activate cyanating agents, facilitating nucleophilic attack by the amino group, followed by cyclization involving the hydroxyl group. nih.govacs.org Computational studies using Density Functional Theory (DFT) have been employed to analyze the geometry, electronic properties, and reactivity of benzoxazole derivatives, providing theoretical support for the proposed reaction pathways and predicting sites of electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr
Kinetics and Thermodynamics of Functionalization Reactions
The introduction of the aldehyde group onto the 2-phenylbenzo[d]oxazole skeleton is a functionalization reaction where understanding the kinetics and thermodynamics is key for optimizing reaction conditions and maximizing yield. This is often achieved by oxidizing a precursor, such as a 5-methyl or 5-hydroxymethyl group.
The oxidation of a benzylic C-H bond, as in a 5-methyl group, to an aldehyde is a common transformation. The mechanism of such oxidations can be complex and often involves radical intermediates. masterorganicchemistry.com The first step is typically the homolytic cleavage of the benzylic C-H bond, which is the weakest C-H bond due to the stability of the resulting benzyl (B1604629) radical. masterorganicchemistry.com The kinetics of this step are influenced by the strength of the oxidizing agent and the reaction temperature.
For the oxidation of a benzylic alcohol (e.g., 2-phenyl-5-(hydroxymethyl)benzo[d]oxazole) to the corresponding aldehyde, the reaction kinetics depend on the concentrations of the alcohol, the oxidizing agent, and any catalyst used. Kinetic studies can reveal the reaction order and the rate-determining step. youtube.com Thermodynamically, the oxidation of an alcohol to an aldehyde is an exothermic process. However, a significant challenge is preventing over-oxidation to the more thermodynamically stable carboxylic acid. mdpi.com The selectivity for the aldehyde is therefore a matter of kinetic control, achieved by using mild oxidizing agents and carefully controlling reaction times and temperatures. acs.org Photocatalytic methods using systems like CNTs/gCN hybrids in Pickering emulsions have shown high selectivity for the oxidation of benzyl alcohol to benzaldehyde, demonstrating that the kinetics of the second oxidation step (to the carboxylic acid) can be made unfavorable. mdpi.com
Chemical Reactivity and Derivatization of 2 Phenylbenzo D Oxazole 5 Carbaldehyde
Reactions Involving the Carbaldehyde Group
The aldehyde functional group at the 5-position of the benzoxazole (B165842) ring is a key center for reactivity, readily participating in nucleophilic additions, condensations, and redox reactions.
The electrophilic carbon atom of the carbaldehyde group is highly susceptible to attack by nucleophiles. Standard nucleophilic addition reactions, such as those involving organometallic reagents or hydrides, can be employed to generate a variety of alcohol derivatives.
Grignard reagents (RMgX) react with the aldehyde to produce secondary alcohols after an acidic workup. libretexts.org This reaction introduces a new carbon-carbon bond, allowing for the extension of the molecule's carbon framework. Similarly, the reduction of the aldehyde with hydride reagents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding primary alcohol. masterorganicchemistry.com NaBH₄ is a mild and selective reagent, often used for the reduction of aldehydes and ketones. orientjchem.orgrsc.org
Table 1: Nucleophilic Addition Reactions
| Starting Material | Reagent | Product | Product Name |
|---|
One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction is a cornerstone for creating diverse molecular libraries from the 2-phenylbenzoxazole (B188899) scaffold. The synthesis typically involves the reaction of the aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695), often with gentle heating or the use of an acid catalyst to facilitate the dehydration step. researchgate.net The resulting Schiff bases are themselves valuable intermediates and have been investigated for a range of biological activities. nih.gov
Table 2: Schiff Base Formation from 2-Phenylbenzo[d]oxazole-5-carbaldehyde
| Amine Reactant | Product Structure | Product Name |
|---|---|---|
| Aniline | N-((2-Phenylbenzo[d]oxazol-5-yl)methylene)aniline | |
| 4-Methylaniline | 4-Methyl-N-((2-phenylbenzo[d]oxazol-5-yl)methylene)aniline | |
| 4-Methoxyaniline | 4-Methoxy-N-((2-phenylbenzo[d]oxazol-5-yl)methylene)aniline |
The carbaldehyde group can be readily transformed into either an alcohol via reduction or a carboxylic acid via oxidation, providing two key derivatives for further functionalization.
Reduction: The reduction of the aldehyde to a primary alcohol, (2-phenylbenzo[d]oxazol-5-yl)methanol, is efficiently accomplished using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, offering high chemoselectivity for aldehydes and ketones. masterorganicchemistry.comresearchgate.net The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. orientjchem.org
Oxidation: The aldehyde can be oxidized to form 2-phenylbenzo[d]oxazole-5-carboxylic acid. Various oxidizing agents can achieve this transformation. This carboxylic acid derivative serves as a valuable intermediate for synthesizing amides, esters, and other acid derivatives.
Table 3: Reduction and Oxidation of the Carbaldehyde Group
| Transformation | Reagent(s) | Product | Product Name |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | (2-Phenylbenzo[d]oxazol-5-yl)methanol | |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Jones reagent | 2-Phenylbenzo[d]oxazole-5-carboxylic acid |
Functionalization of the Phenyl Substituent
The phenyl ring at the C2 position of the benzoxazole core offers another site for chemical modification, primarily through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. nih.gov The regiochemical outcome of these reactions is dictated by the electronic nature of the benzoxazole substituent. The benzoxazole moiety, containing electronegative nitrogen and oxygen atoms, acts as an electron-withdrawing group. libretexts.org Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta positions (C-3' and C-5'). libretexts.orgsavemyexams.com Therefore, EAS reactions on 2-phenylbenzoxazole are expected to yield 3'-substituted products. For example, nitration with a mixture of nitric acid and sulfuric acid would predominantly yield 2-(3-nitrophenyl)benzo[d]oxazole-5-carbaldehyde.
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. To apply these methods to the phenyl substituent of this compound, a halogenated precursor, such as 2-(4-bromophenyl)benzo[d]oxazole-5-carbaldehyde, is typically required. The benzoxazole core is generally stable under the conditions of these reactions. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding biaryl structures. nih.govyoutube.com
Heck Coupling: This reaction involves the palladium-catalyzed vinylation of the aryl halide with an alkene, such as styrene, to produce a substituted olefin. beilstein-journals.orgmdpi.com
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl halide with a terminal alkyne, forming an internal alkyne. wikipedia.orgorganic-chemistry.org
Table 4: Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Phenyl-Benzoxazole Precursor
| Precursor | Reaction Type | Coupling Partner | Catalyst System | Product Example |
|---|---|---|---|---|
| 2-(4-Bromophenyl)benzo[d]oxazole-5-carbaldehyde | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | 2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-5-carbaldehyde |
| 2-(4-Bromophenyl)benzo[d]oxazole-5-carbaldehyde | Heck | Styrene | Pd(OAc)₂, PPh₃, Base | 2-(4-Styrylphenyl)benzo[d]oxazole-5-carbaldehyde |
| 2-(4-Bromophenyl)benzo[d]oxazole-5-carbaldehyde | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | 2-(4-(Phenylethynyl)phenyl)benzo[d]oxazole-5-carbaldehyde |
Modifications of the Benzoxazole Heterocycle
The benzoxazole ring system in this compound is a key site for chemical modifications, allowing for the introduction of various functional groups and the construction of novel molecular architectures.
Regioselective Functionalization of the Benzoxazole Ring
The functionalization of the benzoxazole ring in a regioselective manner is a crucial aspect of its chemistry, enabling the precise introduction of substituents at specific positions. While the direct C-H functionalization of the benzoxazole core at the C2 position is a known strategy, the presence of the phenyl group at this position in the title compound directs functionalization to other sites. nih.gov The fused benzene (B151609) ring of the benzoxazole moiety is susceptible to electrophilic substitution reactions, and the existing substituents guide the regiochemical outcome of these transformations.
Recent research has highlighted the synthesis of functionalized 2-aryl benzoxazoles at the C4-position through palladium-catalyzed C-H activation of 2-amidophenols followed by annulation. nitrkl.ac.in This suggests that functionalization at the C4 position of the 2-phenylbenzo[d]oxazole scaffold is achievable through carefully designed synthetic strategies.
Ring-Opening and Ring-Closing Transformations
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, providing a pathway to other classes of compounds. The hydrolysis of 2-phenylbenzoxazole, for instance, can lead to the formation of 2-hydroxybenzanilide through C-N and C-O bond fission. researchgate.net This reactivity highlights the potential for the benzoxazole ring to act as a masked phenol (B47542) and amide functionality.
More recently, metal-catalyzed ring-opening reactions have been developed. For example, a ligand-free selective ring-opening of benzoxazoles with iodoarenes catalyzed by CuFe2O4 superparamagnetic nanoparticles has been reported to generate 2-(diphenylamino)phenols. nitrkl.ac.in Another study demonstrated a TEMPO-mediated aerobic oxidative synthesis of 2-aryl benzoxazoles from the reaction of benzoxazoles with primary benzylic amines, which proceeds through a ring-opening and subsequent oxidative condensation mechanism. nitrkl.ac.in
Conversely, the aldehyde functionality in this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate binucleophiles could lead to the formation of new rings fused to the benzoxazole core. A TfOH-promoted decyanative cyclization has been reported for the synthesis of 2,1-benzisoxazoles, showcasing a type of intramolecular cyclization that could potentially be adapted for derivatives of the title compound. organic-chemistry.org
Role as a Versatile Building Block in Organic Synthesis
The presence of both a reactive aldehyde group and a modifiable benzoxazole scaffold makes this compound a highly versatile building block for the synthesis of a wide array of organic molecules.
Precursor in Complex Heterocyclic Synthesis
The aldehyde group of this compound is a key functional handle for the construction of more complex heterocyclic systems. It can readily undergo condensation reactions with various nucleophiles. For example, Knoevenagel condensation with active methylene (B1212753) compounds can yield α,β-unsaturated derivatives, which are themselves valuable intermediates for further transformations. scispace.comnih.govjocpr.comresearchgate.net
The synthesis of fused heterocycles is a prominent application. For instance, the condensation of ortho-substituted anilines with aldehydes is a common method for preparing benzoxazoles, and the aldehyde group of the title compound can be used to build upon the existing benzoxazole core. researchgate.net The synthesis of benzo-fused heterocycles often involves intramolecular cyclization reactions, and the aldehyde group provides a convenient starting point for such transformations. researchgate.net For example, a palladium(II)-catalyzed coupling of 2-formylpyrroloacetonitriles with phenylboronic acids followed by intramolecular cyclization has been used to synthesize multisubstituted pyrrolo[1,2-a]pyrazines, a strategy that could potentially be applied to this compound. researchgate.net
Scaffold for Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. organic-chemistry.orgmdpi.com Aldehydes are common components in many MCRs, and this compound can serve as a key building block in such transformations. The aldehyde group can react with amines and other nucleophiles to initiate a cascade of reactions leading to the formation of diverse heterocyclic scaffolds. nih.govmdpi.com
For example, the Biginelli and Hantzsch reactions are well-known MCRs that utilize aldehydes. While specific examples involving this compound are not extensively documented in the readily available literature, its structural features suggest its suitability for such reactions. The participation of aldehydes in pseudo-five-component reactions to form complex structures like tetrahydrochromeno[2,3-b]xanthene tetraones highlights the potential of the title compound in generating molecular diversity. mdpi.com The development of novel MCRs involving aminoazoles and carbonyl compounds further underscores the potential for this compound to be used in the diversity-oriented synthesis of complex heterocyclic libraries. mdpi.com
Computational and Theoretical Studies of 2 Phenylbenzo D Oxazole 5 Carbaldehyde
Electronic Structure and Molecular Orbital Theory Calculations
Density Functional Theory (DFT) and other ab initio methods are cornerstones in the computational analysis of the electronic properties of organic molecules. These methods allow for the detailed examination of molecular orbitals and the prediction of chemical reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govajchem-a.com
For 2-phenylbenzoxazole (B188899) derivatives, the HOMO is typically distributed over the electron-rich benzoxazole (B165842) ring system and the phenyl substituent, while the LUMO is often localized across the π-conjugated system. The introduction of an electron-withdrawing carbaldehyde group at the 5-position of the benzoxazole ring is expected to lower the energies of both the HOMO and LUMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's reactivity and electronic transitions. ajchem-a.comresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-phenyl-1,3-benzoxazol-5-ol analog | - | - | ~3.80 |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole analog | -6.5743 | -2.0928 | 4.4815 |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory utilizes the HOMO-LUMO interactions to predict the feasibility and regioselectivity of chemical reactions. The theory posits that favorable reactions occur when the HOMO of one reactant can effectively overlap with the LUMO of another. In the context of 2-Phenylbenzo[d]oxazole-5-carbaldehyde, FMO theory can be applied to understand its behavior in various chemical transformations. For instance, in a nucleophilic addition to the carbaldehyde group, the LUMO of this compound would be the key orbital interacting with the HOMO of the nucleophile. The shape and energy of the LUMO can thus provide insights into the reaction's viability and stereochemical outcome.
Spectroscopic Property Predictions and Correlations
Computational methods are extensively used to predict and interpret the spectroscopic data of molecules, providing a powerful link between molecular structure and experimental spectra.
Simulation of Vibrational Spectra (IR, Raman)
Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.govresearchgate.net These simulations are invaluable for assigning the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com For this compound, key predicted vibrational bands would include the C=O stretching frequency of the carbaldehyde group, the C=N stretching of the oxazole (B20620) ring, and various aromatic C-H and C=C vibrations. benthamscience.com Comparing the calculated spectrum with the experimental one can confirm the molecular structure and provide a detailed understanding of its vibrational properties.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | ~1700 | Carbaldehyde group |
| C=N Stretch | ~1615 | Oxazole ring |
| Aromatic C=C Stretch | 1450-1600 | Benzene (B151609) and benzoxazole rings |
| C-O-C Stretch | ~1240 | Oxazole ring ether linkage |
Prediction of Electronic Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* transitions in conjugated systems like this compound. nih.govmdpi.com The predicted UV-Vis spectrum is influenced by the electronic structure, and the presence of the phenyl and carbaldehyde substituents on the benzoxazole core would be expected to cause a red-shift (shift to longer wavelengths) in the absorption bands compared to the parent benzoxazole. scielo.brresearchgate.netresearchgate.net
| Compound Analog | Solvent | Predicted λmax (nm) |
|---|---|---|
| 2-(2'-hydroxyphenyl)benzoxazole derivative 1 | Ethanol (B145695) | 336 |
| 2-(2'-hydroxyphenyl)benzoxazole derivative 2 | Ethanol | 374 |
| 2-(2'-hydroxyphenyl)benzoxazole derivative 3 | Ethanol | 339 |
Reaction Mechanism Modeling and Energy Landscape Profiling
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying transition states, intermediates, and calculating the activation energies associated with each step. nih.gov For the synthesis of this compound, computational modeling can be used to explore different synthetic routes, such as the condensation of a substituted 2-aminophenol (B121084) with a phenyl aldehyde derivative. organic-chemistry.orgresearchgate.net
By mapping the potential energy surface, chemists can understand the feasibility of a proposed mechanism and identify the rate-determining step. marmara.edu.tr For instance, in the cyclization step to form the oxazole ring, computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the influence of catalysts or reaction conditions on the energy barriers. researchgate.net This detailed mechanistic understanding is vital for optimizing reaction conditions to improve yields and minimize byproducts.
Transition State Characterization
The characterization of transition states is fundamental to understanding reaction mechanisms and kinetics. Although a detailed transition state analysis for the synthesis or reactions of this compound is not specifically available, research on the formation of the benzoxazole ring system offers relevant data.
A general mechanism for the synthesis of 2-aryl benzoxazoles involves the condensation of a 2-aminophenol with an aromatic aldehyde. nih.govrsc.org The process is thought to proceed via the formation of an intermediate imine, followed by an intramolecular cyclization to yield a 2,3-dihydro-benzoxazole intermediate. This intermediate then undergoes oxidation to form the final 2-aryl benzoxazole product. nih.gov Computational modeling of these steps would involve locating the transition state for both the cyclization and the subsequent oxidation.
Reaction Coordinate Analysis
A reaction coordinate analysis maps the energetic pathway of a reaction from reactants to products, passing through transition states and intermediates. For the synthesis of the benzoxazole core, a detailed reaction coordinate would be elucidated through DFT calculations. researchgate.net
In a study on the formation of benzoxazole-2-carboxylate derivatives, the cyclization was identified as a 5-endo-trig reaction, and the computational results were in good agreement with the experimental findings, confirming that the benzoxazole derivative was the sole product. researchgate.net The potential energy profile for the formation of a specific benzoxazole derivative (5a) was detailed at the CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level of theory in tetrahydrofuran. researchgate.net This level of theory provides a robust framework for understanding the energetics of the reaction. The analysis of the reaction coordinate would involve examining the changes in bond lengths and angles as the reaction progresses from the starting materials, through the transition state, to the final product.
Molecular Interactions and Docking Simulations (focusing on chemical interactions)
Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of a small molecule to a macromolecular target. Several studies have explored the molecular interactions of 2-phenylbenzoxazole derivatives with various biological targets, providing a clear picture of the types of chemical interactions this scaffold can engage in.
Hydrophobic Interactions: The benzoxazole core of 2-phenylbenzoxazole derivatives is predominantly hydrophobic. In a molecular docking study of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives with Staphylococcus aureus Sortase A, the benzoxazole core was found to lie within a hydrophobic pocket composed of several non-polar amino acid residues. nih.gov Similarly, in studies with tyrosinase, the fused benzene ring and the 2-phenyl moiety of 2-phenylbenzoxazole compounds were observed to form hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov
Hydrogen Bonding: The potential for hydrogen bonding depends on the substituents on the 2-phenylbenzoxazole scaffold. While the core structure itself is not a strong hydrogen bond donor or acceptor, derivatives can be functionalized to include such groups. For instance, in a docking study of a 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole derivative with anaplastic lymphoma kinase, hydrogen bonds were observed. mdpi.com
Pi-Pi Stacking: The aromatic nature of the 2-phenylbenzoxazole system makes it a candidate for pi-pi stacking interactions with aromatic amino acid residues in a protein's binding site. Such interactions were noted in docking simulations of 2-phenylbenzoxazole derivatives with tyrosinase. nih.gov
The following table summarizes the binding interactions of some 2-phenylbenzoxazole derivatives with their respective biological targets as reported in the literature.
| Compound Derivative | Target Protein | Key Interacting Residues | Types of Interactions | Binding Affinity (kcal/mol) |
| 2-Phenyl-benzo[d]oxazole-7-carboxamide | Staphylococcus aureus Sortase A | Ala118, Val166, Val168, Val169, Ile182 | Hydrophobic | Not Reported |
| 2-Phenylbenzoxazole derivative 3 | Tyrosinase | Ala286, Val283, Phe292, Phe264, Val248 | Hydrophobic | -6.9 |
| 2-Phenylbenzoxazole derivative 8 | Tyrosinase | Same as derivative 3 | Hydrophobic | -6.8 |
| 2-Phenylbenzoxazole derivative 13 | Tyrosinase | Same as derivative 3 | Hydrophobic | -6.7 |
| 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole | Anaplastic Lymphoma Kinase (R1275Q) | Not specified | Hydrogen Bonding | Not Reported |
These computational studies on related molecules suggest that this compound would likely exhibit similar binding modes, characterized by extensive hydrophobic interactions and potential pi-pi stacking, with the aldehyde group possibly participating in hydrogen bonding or other polar interactions within a protein's active site.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution 1H and 13C NMR for Structural Elucidation
1H NMR Spectroscopy: The 1H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzoxazole (B165842) core, the phenyl ring, and the aldehyde group. The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzoxazole ring system (H-4, H-6, and H-7) will be influenced by the electron-withdrawing nature of the aldehyde group at the 5-position. This will cause a downfield shift for the adjacent protons. The protons of the 2-phenyl group will also show characteristic multiplets in the aromatic region.
13C NMR Spectroscopy: The 13C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic resonance in the highly deshielded region of the spectrum, typically between 190 and 195 ppm. The carbons of the benzoxazole ring will also show distinct signals, with their chemical shifts influenced by the phenyl and aldehyde substituents. For comparison, the 13C NMR spectrum of the parent 2-phenylbenzoxazole (B188899) shows signals at approximately 163.1 (C-2), 150.8 (C-7a), 142.1 (C-3a), 131.5, 128.9, 127.6, 127.2, 125.1, 124.6, 120.0, and 110.6 ppm. rsc.org The introduction of the aldehyde group at the 5-position would be expected to shift the signals of the surrounding carbons.
Predicted NMR Data for 2-Phenylbenzo[d]oxazole-5-carbaldehyde:
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aldehyde-H | 9.9-10.1 (s) | 190-195 |
| Benzoxazole H-4 | ~8.0-8.2 (d) | ~125-128 |
| Benzoxazole H-6 | ~7.8-8.0 (d) | ~128-131 |
| Benzoxazole H-7 | ~7.6-7.8 (d) | ~111-114 |
| Phenyl-H (ortho) | ~8.2-8.4 (m) | ~128-130 |
| Phenyl-H (meta, para) | ~7.5-7.7 (m) | ~129-132 |
| Benzoxazole C-2 | - | ~162-165 |
| Benzoxazole C-3a | - | ~141-144 |
| Benzoxazole C-5 | - | ~133-136 |
| Benzoxazole C-6 | - | ~128-131 |
| Benzoxazole C-7 | - | ~111-114 |
| Benzoxazole C-7a | - | ~150-153 |
| Phenyl C-1' | - | ~126-129 |
| Phenyl C-2'/6' | - | ~128-130 |
| Phenyl C-3'/5' | - | ~129-132 |
| Phenyl C-4' | - | ~131-134 |
Note: These are predicted values and may vary in an experimental setting. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the adjacent protons on the benzoxazole ring (e.g., H-6 and H-7) and within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the aldehyde proton signal would correlate with the aldehyde carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include the correlation from the aldehyde proton to the C-5 and C-6 carbons of the benzoxazole ring, and from the protons of the phenyl ring to the C-2 carbon of the benzoxazole ring, confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C14H9NO2. The calculated exact mass can then be compared with the experimentally measured value to confirm the molecular formula with high confidence.
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides valuable clues about the molecule's structure. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the entire aldehyde group (M-29, loss of CHO). miamioh.eduwhitman.edu The fragmentation of this compound would likely involve initial cleavages around the aldehyde and benzoxazole core. The stable benzoxazole ring system would likely lead to characteristic fragment ions.
Predicted Fragmentation Data:
| m/z Value | Proposed Fragment | Description |
| 223 | [M]+• | Molecular ion |
| 222 | [M-H]+ | Loss of a hydrogen radical from the aldehyde |
| 194 | [M-CHO]+ | Loss of the formyl radical |
| 166 | [C12H8N]+ | Further fragmentation of the benzoxazole core |
| 77 | [C6H5]+ | Phenyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent peak would be the strong C=O stretching vibration of the aromatic aldehyde, which typically appears in the range of 1685-1710 cm-1. docbrown.infolibretexts.org The C-H stretching of the aldehyde group would be observed as two weak bands around 2850 and 2750 cm-1. spectroscopyonline.com The C-H stretching vibrations of the aromatic rings would appear above 3000 cm-1. The C=N stretching of the oxazole (B20620) ring and the C=C stretching of the aromatic systems are expected in the 1500-1650 cm-1 region. The C-O-C stretching of the benzoxazole ring would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings and the C=C bonds would likely give strong signals in the Raman spectrum.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| Aldehyde C=O | Stretch | 1685-1710 | Strong |
| Aldehyde C-H | Stretch | 2850 and 2750 | Weak |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |
| Benzoxazole C=N | Stretch | ~1600-1650 | Medium |
| Benzoxazole C-O-C | Stretch | ~1200-1300 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The photophysical properties of 2-phenylbenzoxazole (PBO) and its derivatives are of significant interest due to their applications as fluorescent dyes, probes, and materials for organic light-emitting diodes (OLEDs). rsc.orgnih.govmdpi.com The core PBO structure is a robust and highly photo- and thermally stable building block. rsc.org Spectroscopic analysis using UV-Vis absorption and fluorescence provides critical insights into the electronic structure and potential applications of these compounds.
The UV-Vis absorption spectra of 2-phenylbenzoxazole derivatives are characterized by strong absorption bands in the ultraviolet region, typically arising from π-π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the nature of substituents on the benzoxazole or phenyl rings.
For instance, studies on various 2-phenylbenzoxazole derivatives reveal absorption maxima predominantly in the 300 nm to 355 nm range. In a study of new oxazole derivative dyes in chloroform (B151607) and acetonitrile, absorption maxima were found to span from 355 nm to 495 nm, with the variation attributed to the presence of different electron-donating and electron-withdrawing groups that alter the energy of the electronic transitions. globalresearchonline.net For example, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole, a derivative, shows an absorption maximum at 300 nm in acetonitrile. mdpi.com The introduction of substituents can extend the π-conjugation or alter the electron density, leading to bathochromic (red-shift) or hypsochromic (blue-shift) shifts in the absorption spectrum. The aldehyde group (-CHO) in this compound is an electron-withdrawing group that would be expected to influence the chromophoric behavior, likely causing a red-shift in the absorption bands compared to the unsubstituted 2-phenylbenzoxazole.
The electronic transitions observed are typically π-π* and n-π* transitions. researchgate.net These transitions provide information about the intramolecular interactions between lone pair electrons and the π-electron system. researchgate.net
Table 1: UV-Vis Absorption Data for Selected 2-Phenylbenzoxazole Derivatives This table presents data for derivatives of 2-phenylbenzoxazole to illustrate typical absorption characteristics, as specific data for this compound is not available in the cited literature.
| Compound Derivative | Solvent | Absorption Maximum (λmax, nm) | Reference |
|---|---|---|---|
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 | mdpi.com |
| Para-derivative (BOp) in PBS | PBS | Not Specified, Emission at 359 nm | mdpi.comresearchgate.net |
| Meta-derivative (BOm) in PBS | PBS | Not Specified, Emission at 363 nm | mdpi.comresearchgate.net |
| Fluorosulfate (B1228806) derivatives (BOSp, BOSm, BOSo) | Acetonitrile | 329 (Excitation) | researchgate.net |
Fluorescence quantum yield (Φf) and excited-state lifetime (τ) are fundamental parameters that quantify the efficiency and dynamics of the emission process. The 2-phenylbenzoxazole scaffold is known for creating derivatives that are strongly fluorescent. rsc.orgnih.gov The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence relative to other de-excitation pathways. The lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Research on fluorosulfate derivatives of 2-phenylbenzoxazole has shown high fluorescence quantum yields, reaching up to 64% (or 0.64) for a para-fluorosulfate derivative in acetonitrile. mdpi.com This high efficiency makes such compounds promising for applications in bioimaging and as fluorescent probes. mdpi.com The excited-state lifetimes for these derivatives were measured to be in the low nanosecond range, which is characteristic of fluorescence. researchgate.net For example, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole exhibits a fluorescence emission maximum at 359 nm when excited at 330 nm in acetonitrile. mdpi.com The emission properties are highly dependent on the molecular structure and environment; for instance, some hydroxy derivatives of PBO are non-photoluminescent in the solid state, likely due to intermolecular hydrogen bonding, whereas methoxy (B1213986) derivatives can be highly emissive. nih.gov
Table 2: Photophysical Data for Selected 2-Phenylbenzoxazole Derivatives This table presents data for derivatives of 2-phenylbenzoxazole to illustrate typical photophysical properties, as specific data for this compound is not available in the cited literature.
| Compound Derivative | Solvent/State | Emission Maximum (λem, nm) | Quantum Yield (Φf) | Lifetime (τ, ns) | Reference |
|---|---|---|---|---|---|
| Para-fluorosulfate derivative (BOSp) | Acetonitrile | ~350 | 0.64 | Low nanosecond range | mdpi.comresearchgate.net |
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 359 | Not Reported | Not Reported | mdpi.com |
| Para-derivative (BOp) | PBS | 359 | Not Reported | Not Reported | mdpi.comresearchgate.net |
| Meta-derivative (BOm) | PBS | 363 | Not Reported | Not Reported | mdpi.comresearchgate.net |
| Ortho-fluorosulfate derivative (BOSo) | PBS | 495 | Not Reported | Not Reported | mdpi.comresearchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides crucial information about bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. scispace.commdpi.com
While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related derivatives provides valuable insight into the expected solid-state behavior of the benzoxazole core. For example, the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile was solved, revealing that it crystallizes in the monoclinic space group P21/c. scispace.com Other studies on different benzoxazole derivatives have reported crystallization in monoclinic space groups like P21 and C2/c, as well as the triclinic space group P-1. nih.govmdpi.com
The planarity of the benzoxazole ring system is a common feature, although substituents can cause deviations. nih.govmdpi.com The solid-state packing arrangement significantly influences the material's properties, including its fluorescence. Favorable crystal packing can lead to strong solid-state emission, a desirable characteristic for materials science applications. rsc.org
Table 3: Crystallographic Data for Selected 2-Phenylbenzoxazole Derivatives This table presents data for derivatives of 2-phenylbenzoxazole to illustrate typical crystallographic features, as specific data for this compound is not available in the cited literature.
| Compound Derivative | Crystal System | Space Group | Reference |
|---|---|---|---|
| (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile | Monoclinic | P21/c | scispace.com |
| Amide derivative 4ac | Monoclinic | P21 | mdpi.com |
| Amide derivative 4bc | Monoclinic | C2/c | mdpi.com |
| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P-1 | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenylbenzo[d]oxazole-5-carbaldehyde, and how do they differ in efficiency?
- Methodological Answer : The compound can be synthesized via Pd(II)-catalyzed cyclization of propargylamides, yielding oxazole derivatives with moderate to good yields (37–65%) . Alternatively, ruthenium(II)-catalyzed oxidative C–H alkenylation of 2-phenylbenzo[d]oxazole precursors with acrylates provides regioselective monoalkenylated products. The latter method avoids multi-step sequences and leverages mild conditions (e.g., Ru(II) catalysts, room temperature) . Key factors influencing efficiency include catalyst choice, solvent polarity, and reaction time.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- IR spectroscopy to confirm aldehyde C=O stretches (~1682 cm⁻¹) and oxazole ring vibrations .
- NMR (¹H/¹³C) to verify aromatic protons (δ 6.8–8.5 ppm) and carbaldehyde carbon (δ ~190 ppm) .
- Mass spectrometry (MS) for molecular ion detection (e.g., m/z 201 [M⁺] for related oxazole derivatives) .
- Elemental analysis to validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
- X-ray crystallography (via SHELX programs) for unambiguous structural confirmation, particularly for resolving ambiguities in NMR assignments .
Advanced Research Questions
Q. How can mechanistic insights into C–H functionalization of this compound guide reaction optimization?
- Methodological Answer : Mechanistic studies reveal that Ru(II)-catalyzed C–H activation proceeds via a five-membered cyclic ruthenium intermediate, which lowers the activation energy for regioselective alkenylation . To optimize:
- Vary catalyst loading (e.g., 2–5 mol% Ru) to balance cost and yield.
- Screen solvents (e.g., DMF vs. THF) to enhance solubility of intermediates.
- Monitor reaction progress via TLC or in situ IR to identify side products (e.g., over-alkenylation).
Q. How should researchers address contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Re-examine purity : Recrystallize the compound and repeat analytical tests (e.g., elemental analysis) to rule out impurities .
- Cross-validate with X-ray data : Use SHELXL for crystal structure refinement to resolve discrepancies in NMR/IR assignments .
- Compare with PubChem datasets : Leverage canonical SMILES and InChI keys (e.g.,
CC1=NC2=C(O1)C=CC(=C2)C(=O)N) to benchmark experimental results against theoretical values .
Q. What strategies are effective for resolving poor crystallinity in X-ray studies of 2-phenylbenzo[d]oxazole derivatives?
- Methodological Answer :
- Co-crystallization : Add a stabilizing agent (e.g., trifluoroacetic acid) to improve crystal packing.
- High-throughput screening : Use SHELXC/SHELXD to phase low-resolution data and SHELXE for density modification .
- Twinned data refinement : Apply SHELXL’s twin-law options to model overlapping diffraction patterns .
Q. How can catalytic efficiency be analyzed when comparing Ru(II) and Pd(II) systems for functionalizing this compound?
- Methodological Answer :
- Turnover frequency (TOF) : Calculate TOF using initial rate data under standardized conditions (e.g., 25°C, 1 atm).
- Substrate scope testing : Assess yield variations for electron-rich vs. electron-deficient acrylates in Ru(II) systems vs. Pd(II)-mediated couplings .
- DFT calculations : Model transition states to rationalize differences in activation barriers (e.g., Ru’s superior stability in oxidative conditions) .
Data Validation & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Detailed reaction logs : Document exact stoichiometry, solvent drying methods, and inert gas purging steps .
- Batch consistency : Use HPLC to verify batch-to-batch purity (>95%) and track Lot/Batch numbers for critical reagents .
- Open-data practices : Share crystallographic data (CIF files) and NMR spectra in repositories to facilitate peer validation .
Q. How can researchers mitigate environmental and safety risks during large-scale synthesis?
- Methodological Answer :
- Waste segregation : Isolate halogenated byproducts (e.g., brominated intermediates) for professional disposal .
- PPE protocols : Use fume hoods, nitrile gloves, and flame-resistant lab coats during aldehyde handling .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
